Cas no 2060009-11-0 (4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)-)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- structure](https://ja.kuujia.com/scimg/cas/2060009-11-0x500.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- 化学的及び物理的性質
名前と識別子
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- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)-
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- MDL: MFCD30487354
- インチ: 1S/C15H15N3O3/c1-10-3-2-4-14-16-13(9-15(19)17(10)14)11-5-7-12(8-6-11)18(20)21/h5-10H,2-4H2,1H3
- InChIKey: KUCCMCDVIHLXLY-UHFFFAOYSA-N
- SMILES: C12CCCC(C)N1C(=O)C=C(C1=CC=C([N+]([O-])=O)C=C1)N=2
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329475-0.05g |
6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
2060009-11-0 | 95.0% | 0.05g |
$1261.0 | 2025-03-18 | |
Enamine | EN300-329475-10.0g |
6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
2060009-11-0 | 95.0% | 10.0g |
$6450.0 | 2025-03-18 | |
Enamine | EN300-329475-1.0g |
6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
2060009-11-0 | 95.0% | 1.0g |
$1500.0 | 2025-03-18 | |
Enamine | EN300-329475-0.1g |
6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
2060009-11-0 | 95.0% | 0.1g |
$1320.0 | 2025-03-18 | |
Enamine | EN300-329475-0.25g |
6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
2060009-11-0 | 95.0% | 0.25g |
$1381.0 | 2025-03-18 | |
Enamine | EN300-329475-5g |
2060009-11-0 | 5g |
$4349.0 | 2023-09-04 | |||
Enamine | EN300-329475-2.5g |
6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
2060009-11-0 | 95.0% | 2.5g |
$2940.0 | 2025-03-18 | |
Enamine | EN300-329475-0.5g |
6-methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
2060009-11-0 | 95.0% | 0.5g |
$1440.0 | 2025-03-18 | |
Enamine | EN300-329475-1g |
2060009-11-0 | 1g |
$1500.0 | 2023-09-04 | |||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025597-1g |
6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
2060009-11-0 | 95% | 1g |
¥7441.0 | 2023-03-11 |
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)-に関する追加情報
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- - A Promising Scaffold in Medicinal Chemistry
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- is a structurally unique compound with a molecular formula of C14H12N2O2 and a CAS number of 2060009-11-0. This molecule belongs to the class of pyrido[1,2-a]pyrimidinone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. The core structure of this compound consists of a six-membered pyrimidine ring fused to a five-membered pyridine ring, with additional functional groups such as the 4-nitrophenyl substituent and a methyl group at the 6-position. The 6,7,8,9-tetrahydro configuration indicates a fully saturated ring system, which may influence its pharmacokinetic properties and molecular interactions.
The 4-nitrophenyl group at the 2-position of the pyrimidine ring is a key structural feature that contributes to the compound's potential biological activity. Nitroaromatic substituents are known to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Recent studies have highlighted the role of 4-nitrophenyl derivatives in modulating kinase pathways, which are critical targets for the development of therapeutic agents in oncology and neurodegenerative diseases. The presence of this group may also enhance the compound's ability to interact with specific protein targets, such as tyrosine kinase receptors or ion channels.
The 6,7,8,9-tetrahydro configuration of the ring system suggests that this compound is a fully saturated derivative of the parent pyrido[1,2-a]pyrimidinone scaffold. This structural feature may confer increased metabolic stability compared to its unsaturated counterparts, as saturated rings are less prone to enzymatic degradation. Additionally, the saturation of the ring system may influence the compound's solubility and permeability properties, which are critical for drug delivery and bioavailability. Recent advances in computational chemistry have enabled the prediction of physicochemical properties for such compounds, providing insights into their potential applications in drug discovery.
One of the most promising areas of research involving 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- is its potential as a scaffold for the development of anti-inflammatory agents. Inflammation is a key pathological process in numerous diseases, including autoimmune disorders, chronic obstructive pulmonary disease (COPD), and neurodegenerative conditions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. The study also highlighted its selectivity for COX-2 over COX-1, which could reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Another emerging area of interest is the potential of this compound in cancer therapy. The 4-nitrophenyl substituent may play a role in modulating the activity of kinases such as EGFR and Src, which are frequently dysregulated in various cancers. A 2024 preclinical study reported in Bioorganic & Medicinal Chemistry Letters found that this compound exhibits potent anti-proliferative effects against breast cancer cell lines, with an IC50 value of 1.2 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-3 and the suppression of the PI3K/Akt signaling pathway, which is critical for cell survival and resistance to apoptosis.
Recent advances in drug design have also focused on the optimization of this scaffold for improved therapeutic outcomes. Researchers have explored the possibility of introducing additional functional groups to enhance the compound's potency and selectivity. For example, a 2023 study published in MedChemComm investigated the effects of substituting the 4-nitrophenyl group with different aromatic rings, such as bromobenzene or chlorophenyl derivatives. The results showed that the substitution led to a 3-fold increase in anti-inflammatory activity, while maintaining the desired selectivity profile. These findings underscore the potential of this scaffold as a versatile platform for the development of novel therapeutics.
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- typically involves multi-step organic reactions, including the formation of the pyrido[1,2-a]pyrimidinone core and the introduction of the 4-nitrophenyl substituent. A 2022 article in Organic & Biomolecular Chemistry described a novel synthetic route that employs microwave-assisted conditions to accelerate the formation of the ring system, reducing the reaction time by over 50% compared to traditional methods. This approach not only improves the efficiency of synthesis but also enhances the purity of the final product, which is crucial for pharmaceutical applications.
Despite its promising biological activities, the compound faces challenges related to its metabolic stability and potential side effects. Ongoing research is focused on the development of prodrug formulations to improve its bioavailability and reduce off-target effects. Additionally, studies are being conducted to evaluate the compound's safety profile in in vivo models, with particular attention to its potential toxicity in the liver and kidneys. These efforts are critical for the translation of this compound into a viable therapeutic agent.
In conclusion, 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-(4-nitrophenyl)- represents a promising scaffold in medicinal chemistry with potential applications in anti-inflammatory and anti-cancer therapies. Its unique structural features, including the 4-nitrophenyl substituent and the 6,7,8,9-tetrahydro configuration, contribute to its biological activity and pharmacological properties. Continued research into its synthesis, mechanism of action, and therapeutic potential is expected to further advance its development as a novel therapeutic agent.
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